5-Bromo-4-((2-ethylhexyl)oxy)thiophene-2-carbaldehyde
Overview
Description
5-Bromo-4-((2-ethylhexyl)oxy)thiophene-2-carbaldehyde is an organic compound with the molecular formula C13H19BrO2S and a molecular weight of 319.26 g/mol . It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a bromo substituent and an ethylhexyl ether group.
Mechanism of Action
Target of Action
It’s known that similar compounds selectively bind to apoptosis suppressor proteins such as bcl-2, bcl-xl, and bcl-w .
Mode of Action
The compound prevents the binding of these apoptosis suppressor proteins to the apoptotic effectors Bax and Bak proteins . This action may trigger apoptosis in cells overexpressing Bcl-2, Bcl-XL, and Bcl-w .
Result of Action
The result of the compound’s action is the potential induction of apoptosis in cells overexpressing certain apoptosis suppressor proteins . This could lead to the death of these cells, which may be beneficial in the context of diseases characterized by overproliferation, such as cancer.
Biochemical Analysis
Biochemical Properties
5-Bromo-4-((2-ethylhexyl)oxy)thiophene-2-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in condensation reactions, which are essential for the synthesis of thiophene derivatives . The interactions between this compound and these biomolecules are primarily based on its ability to form covalent bonds, leading to the formation of stable complexes that facilitate various biochemical processes.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the specific cell type and experimental conditions. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the activity of apoptosis suppressor proteins such as Bcl-2, Bcl-XL, and Bcl-w, leading to changes in cell survival and proliferation . Additionally, this compound can affect the expression of genes involved in metabolic pathways, further impacting cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with their active sites, leading to changes in their catalytic activity . This compound can also bind to specific DNA sequences, altering gene expression and influencing cellular processes such as apoptosis and cell cycle regulation . The molecular mechanism of this compound is complex and involves multiple pathways and interactions.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial factors that influence its long-term effects on cellular function. This compound is known to be stable under specific storage conditions, such as keeping it in a dark place and under an inert atmosphere at 2-8°C . Over time, the effects of this compound on cellular processes may change due to its gradual degradation, which can lead to alterations in its biochemical properties and interactions with biomolecules.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolism . Toxic or adverse effects may also be observed at high doses, including respiratory irritation, skin irritation, and eye damage . It is essential to carefully control the dosage of this compound in experimental settings to avoid potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into different metabolites This compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in these pathways
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins . This compound can be transported across cell membranes and distributed to different cellular compartments, where it exerts its effects on biochemical processes. The localization and accumulation of this compound within cells are critical for its activity and function.
Subcellular Localization
This compound is localized to specific subcellular compartments, where it interacts with various biomolecules and influences cellular processes The targeting signals and post-translational modifications that direct this compound to specific organelles are essential for its activity and function
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 2-thiophenecarboxaldehyde to yield 5-bromo-2-thiophenecarboxaldehyde . This intermediate is then reacted with 2-ethylhexanol in the presence of a base, such as potassium carbonate, to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-((2-ethylhexyl)oxy)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydroxide), solvents (e.g., dimethylformamide).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).
Major Products
Substitution: Various substituted thiophene derivatives.
Oxidation: 5-Bromo-4-((2-ethylhexyl)oxy)thiophene-2-carboxylic acid.
Reduction: 5-Bromo-4-((2-ethylhexyl)oxy)thiophene-2-methanol.
Scientific Research Applications
5-Bromo-4-((2-ethylhexyl)oxy)thiophene-2-carbaldehyde is used in several scientific research applications, including:
Organic Electronics: It serves as a building block for the synthesis of low band-gap small molecule acceptors used in polymer solar cells.
Materials Science: It is utilized in the development of novel materials with specific electronic properties, such as conductive polymers and organic semiconductors.
Chemical Synthesis: It acts as an intermediate in the synthesis of more complex organic molecules and functional materials.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-thiophenecarboxaldehyde: Lacks the ethylhexyl ether group, making it less suitable for certain applications in organic electronics.
4-((2-Ethylhexyl)oxy)thiophene-2-carbaldehyde: Lacks the bromo substituent, which affects its reactivity and electronic properties.
5-Bromo-4-methoxythiophene-2-carbaldehyde: Contains a methoxy group instead of the ethylhexyl ether group, leading to different solubility and electronic characteristics.
Uniqueness
5-Bromo-4-((2-ethylhexyl)oxy)thiophene-2-carbaldehyde is unique due to the combination of the bromo substituent and the ethylhexyl ether group. This combination imparts specific electronic properties and solubility characteristics, making it particularly valuable in the synthesis of low band-gap materials for organic electronics .
Properties
IUPAC Name |
5-bromo-4-(2-ethylhexoxy)thiophene-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrO2S/c1-3-5-6-10(4-2)9-16-12-7-11(8-15)17-13(12)14/h7-8,10H,3-6,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJMGHDAGOIUSEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC1=C(SC(=C1)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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